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Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for

BAY2927088, a novel, orally bioavailable, reversible tyrosine kinase inhibitor (TKI). The

document summarizes key preclinical data, outlines experimental methodologies, and

visualizes the underlying biological pathways and workflows.

Executive Summary
BAY2927088 is a potent and selective inhibitor of mutant Epidermal Growth Factor Receptor

(EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Preclinical studies

have demonstrated its significant activity against non-small cell lung cancer (NSCLC) harboring

EGFR exon 20 insertions, the C797S resistance mutation, and various HER2 activating

mutations.[4][5] Due to its non-covalent binding mode, BAY2927088 is effective against

resistance mechanisms that affect covalent inhibitors.[5] The preclinical data highlight its

potential for a wide therapeutic window and a favorable safety profile, which has been further

supported by early clinical trial results.[5][6]

Mechanism of Action
BAY2927088 exerts its anti-tumor activity by potently and selectively inhibiting the kinase

activity of mutant EGFR and HER2.[1][2] This inhibition blocks downstream signaling pathways,

primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and

survival.[7]
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Targeting EGFR Mutations
In NSCLC, specific mutations in the EGFR gene, such as exon 19 deletions and the L858R

point mutation, are well-established oncogenic drivers. BAY2927088 has shown high potency

against these classical activating mutations.[5] More significantly, it demonstrates strong

activity against EGFR exon 20 insertion mutations, which are typically resistant to first and

second-generation EGFR TKIs.[4][8] Furthermore, it is effective against the C797S mutation, a

common mechanism of resistance to third-generation covalent EGFR inhibitors like osimertinib.

[5]

Targeting HER2 Mutations
Activating mutations in HER2, including exon 20 insertions and various point mutations, are

found in a subset of NSCLC patients and drive tumor growth.[9] BAY2927088 has

demonstrated potent anti-proliferative activity in preclinical models with these HER2 mutations.

[9] It effectively blocks HER2 phosphorylation, leading to the inhibition of downstream signaling

cascades.[7]

Quantitative Preclinical Data
The preclinical efficacy of BAY2927088 has been quantified through various in vitro and in vivo

studies.

In Vitro Potency
Biochemical and cellular assays have established the high potency and selectivity of

BAY2927088.
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Target
Mutation

Cell Line
Model

IC50 (nM)
Selectivity vs.
WT EGFR

Reference

EGFR exon 19

deletion
Ba/F3 0.16 >1000-fold [5]

EGFR L858R Ba/F3 0.52 >1000-fold [5]

EGFR exon 20

insertions
Not Specified Potent Inhibition 40-fold [4]

EGFR (Wild-

Type)
Ba/F3 221 - [5]

HER2 exon 20

insertion

(A775insYVMA)

Ba/F3 Potent Inhibition Not Specified [9]

HER2 exon 20

insertion

(G776del insVC)

Ba/F3 Potent Inhibition Not Specified [9]

HER2 point

mutation (S310F)
Ba/F3 Potent Inhibition Not Specified [9]

HER2 point

mutation

(S335C)

Ba/F3 Potent Inhibition Not Specified [9]

HER2 point

mutation (L755S)
Ba/F3 Potent Inhibition Not Specified [9]

In Vivo Efficacy
Studies using patient-derived xenograft (PDX) models have confirmed the anti-tumor activity of

BAY2927088 in a more clinically relevant setting.
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Tumor Model
Key
Mutation(s)

Treatment Outcome Reference

PDX
EGFR exon 20

insertions
BAY2927088

Strong, dose-

dependent tumor

growth inhibition

[4][10]

PDX EGFR C797S BAY2927088

Strong, dose-

dependent tumor

growth inhibition

[10]

PDX

HER2 exon 20

insertion

(A775insYVMA)

BAY2927088
Strong anti-tumor

activity
[9][11]

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of BAY2927088 are proprietary.

However, this section outlines the general methodologies employed in these studies based on

the available information.

Ba/F3 Cell-Based Assays
Purpose: To determine the potency and selectivity of BAY2927088 against various EGFR and

HER2 mutations in a controlled cellular environment.

Methodology:

Cell Line Engineering: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3

(IL-3) for survival, is genetically engineered to express various human EGFR or HER2

mutations.

IL-3 Withdrawal and Drug Treatment: The engineered Ba/F3 cells are cultured in the

absence of IL-3, making their survival dependent on the activity of the expressed mutant

kinase. The cells are then treated with varying concentrations of BAY2927088.

Viability Assessment: Cell viability is measured after a defined incubation period using

standard assays (e.g., MTT or CellTiter-Glo).
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IC50 Determination: The concentration of BAY2927088 that inhibits cell growth by 50%

(IC50) is calculated to quantify its potency against each specific mutation.

Patient-Derived Xenograft (PDX) Models
Purpose: To evaluate the in vivo efficacy and tolerability of BAY2927088 in a preclinical model

that closely recapitulates the heterogeneity of human tumors.

Methodology:

Tumor Implantation: Fresh tumor tissue from NSCLC patients with known EGFR or HER2

mutations is surgically implanted into immunocompromised mice.

Tumor Growth and Treatment: Once the tumors reach a specified size, the mice are treated

with BAY2927088, typically administered orally.

Efficacy Evaluation: Tumor volume is measured regularly to assess the rate of tumor growth

inhibition.

Tolerability Assessment: The general health and body weight of the mice are monitored to

evaluate the tolerability of the drug.

Signaling Pathways and Experimental Workflows
BAY2927088 Mechanism of Action in EGFR/HER2 Mutant
NSCLC
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Click to download full resolution via product page

Caption: BAY2927088 inhibits mutant EGFR/HER2, blocking downstream signaling.

General Workflow for In Vitro Evaluation of BAY2927088

Start: Engineer Ba/F3 Cells
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(Dose-Response)
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End: Potency & Selectivity Profile

Click to download full resolution via product page

Caption: Workflow for determining BAY2927088 in vitro potency.

General Workflow for In Vivo Evaluation of BAY2927088
in PDX Models
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Caption: Workflow for assessing BAY2927088 in vivo efficacy in PDX models.

Conclusion
The preclinical data for BAY2927088 strongly support its development as a targeted therapy for

NSCLC patients with specific EGFR and HER2 mutations. Its potent and selective activity,

particularly against clinically challenging mutations, and its efficacy in advanced preclinical

models, underscore its potential to address unmet medical needs in this patient population. The
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findings from these preclinical studies have provided a solid foundation for the ongoing clinical

evaluation of BAY2927088.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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